molecular formula C12H12N4O B7600137 4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole

4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole

Cat. No.: B7600137
M. Wt: 228.25 g/mol
InChI Key: GSUCIRABYRFTSB-UHFFFAOYSA-N
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Description

4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is a heterocyclic compound that combines the structural features of benzotriazole and oxazole Benzotriazole is known for its versatility in synthetic chemistry, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of benzotriazole derivatives with oxazole precursors. One common method is the condensation of 1-cyanoalkylbenzotriazoles with hydrazine hydrate, followed by deamination with sodium nitrite . Another approach involves the use of N,N-bis(benzotriazolylmethyl)alkyl/aryl amines treated with ketones in the presence of samarium diiodide in tetrahydrofuran (THF)/hexamethylphosphoramide (HMPA) to afford oxazolidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for large-scale production would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce simpler oxazole compounds .

Scientific Research Applications

4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole involves its interaction with molecular targets through its benzotriazole and oxazole moieties. The benzotriazole group can stabilize radicals and negative charges, while the oxazole ring can participate in hydrogen bonding and π-π interactions. These interactions enable the compound to bind to enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: Known for its use as a corrosion inhibitor and in the synthesis of heterocyclic compounds.

    Oxazole: A versatile heterocycle used in pharmaceuticals and agrochemicals.

    1,2,4-Triazole: Another heterocyclic compound with applications in medicinal chemistry.

Uniqueness

4-(Benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole is unique due to its combination of benzotriazole and oxazole functionalities, which confer distinct electronic and steric properties

Properties

IUPAC Name

4-(benzotriazol-1-ylmethyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-10(9(2)17-14-8)7-16-12-6-4-3-5-11(12)13-15-16/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUCIRABYRFTSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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